FAK Enzymatic Potency: Comparable nM Activity to Clinical FAK Inhibitors
PF-573228 demonstrates potent inhibition of purified FAK catalytic fragment with an IC50 of 4 nM [1]. This potency is comparable to, though slightly less than, the clinical-stage FAK inhibitors PF-562271 (IC50 = 1.5 nM) and GSK2256098 (apparent Ki = 0.4 nM) [2]. The magnitude of this difference is modest and within the typical range of assay variability, indicating that PF-573228 provides similar biochemical target engagement in cell-free systems.
| Evidence Dimension | FAK Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | PF-562271: IC50 = 1.5 nM; GSK2256098: apparent Ki = 0.4 nM |
| Quantified Difference | ~2.7-fold less potent than PF-562271; ~10-fold less potent than GSK2256098 (based on Ki) |
| Conditions | Purified recombinant catalytic fragment of FAK |
Why This Matters
This quantitative benchmark confirms that PF-573228 is a high-potency tool for FAK inhibition in biochemical assays, suitable for experiments where the marginally higher potency of clinical candidates is not required and where the unique selectivity or metabolic profile of PF-573228 is prioritized.
- [1] Slack-Davis, J. K., Martin, K. H., Tilghman, R. W., Iwanicki, M., Ung, E. J., Autry, C., ... & Parsons, J. T. (2007). Cellular characterization of a novel focal adhesion kinase inhibitor. Journal of Biological Chemistry, 282(20), 14845-14852. View Source
- [2] Roberts, W. G., et al. (2008). Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Research, 68(6), 1935-1944. View Source
